Spirolide D
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Overview
Description
Spirolide D belongs to the class of organic compounds known as azepines. These are organic compounds containing an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in mollusks. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
1. Origin and Biological Activity
Spirolides are metabolites of the dinoflagellates Alexandrium ostenfeldii and Alexandrium peruvianum, identified from contaminated mussels, scallops, and toxic plankton. Spirolide D, as part of the spirolide family, exhibits biological activity targeting muscarinic and nicotinic acetylcholine receptors and activating L-type transmembrane Ca2+ channels (Guéret & Brimble, 2010).
2. Marine Toxin Studies
Spirolides are recognized as marine toxins and have been extensively studied for their structural characteristics through mass spectrometry. These studies aid in understanding the complex nature and potential risks associated with spirolide compounds, including this compound (Sleno, Chalmers & Volmer, 2004).
3. Neurological Research
In neurological studies, Spirolides have shown promise in research on neurodegenerative disorders. Specifically, certain spirolides have demonstrated potential in ameliorating neurotoxicity and enhancing cholinergic system development in human neuronal stem cell differentiation (Boente-Juncal et al., 2018).
4. Toxicology Investigations
Investigations into the toxicology of Spirolides have shown varied responses in different administration methods, highlighting the complexity of their toxicological profile and the need for continued research in this area (Munday et al., 2011).
5. Potential Therapeutic Applications
Some spirolides have shown potential therapeutic applications, such as in Alzheimer's disease research, where they have been observed to improve beta-amyloid and neuronal markers in model studies (Alonso et al., 2013).
Properties
CAS No. |
170713-73-2 |
---|---|
Molecular Formula |
C43H65NO7 |
Molecular Weight |
708 g/mol |
IUPAC Name |
5-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one |
InChI |
InChI=1S/C43H65NO7/c1-25-10-9-11-38-41(22-28(4)30(6)24-44-38)15-13-33(37-20-27(3)39(46)48-37)31(7)34(41)19-26(2)35(45)21-36-29(5)23-42(50-36)16-17-43(51-42)40(8,47)14-12-32(18-25)49-43/h19,27-30,32,34-37,45,47H,1,9-18,20-24H2,2-8H3/b26-19- |
InChI Key |
DCBUZOVCNASVLD-LGUFXXKBSA-N |
Isomeric SMILES |
CC1CC(OC1=O)C2=C(C3/C=C(/C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)\C)C |
SMILES |
CC1CC(OC1=O)C2=C(C3C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)C)C |
Canonical SMILES |
CC1CC(OC1=O)C2=C(C3C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)C)C |
Synonyms |
spirolide D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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